molecular formula C23H25NO4S B1249374 Pizotifen maleate CAS No. 24359-22-6

Pizotifen maleate

Cat. No.: B1249374
CAS No.: 24359-22-6
M. Wt: 411.5 g/mol
InChI Key: GGYSHFFKUHGBIK-BTJKTKAUSA-N
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Description

Pizotifen maleate is a maleate salt obtained by reaction of pizotifen with one equivalent of maleic acid. It has a role as a histamine antagonist, a muscarinic antagonist and a serotonergic antagonist. It contains a pizotifen(1+).

Scientific Research Applications

Serotonin Antagonist Properties and Behavioral Effects

Pizotifen maleate exhibits properties as a putative serotonin (5-HT) antagonist. A study demonstrated its discriminative stimulus properties in rats, suggesting potential applications in understanding serotonin-related behaviors and conditions (Minnema, Hendry, & Rosecrans, 2004).

Transdermal Delivery Systems for Migraine Treatment

This compound has been explored for its use in transdermal delivery systems, particularly for the preventive treatment of migraine. A study found that specific chemical enhancers could improve its transdermal absorption, indicating a novel application for migraine management (Serna-Jiménez et al., 2015).

Potential in Cancer Treatment

Remarkably, this compound has shown potential in inhibiting the proliferation and migration of cancer cells. Studies indicate that it may suppress the Wnt signaling pathway, suggesting a possible role in treating colon and gastric cancers (Piao & Shang, 2019; Jiang et al., 2019).

Analytical Method Development

The development of HPLC-UV analytical methods for determining pizotifen in samples from in vitro transdermal diffusion studies has been significant. This research aids in the precise analysis and quantification of pizotifen in various pharmaceutical research contexts (Serna-Jiménez et al., 2012).

Influence on Serotonin Metabolism

Pizotifen's interaction with serotonin metabolism has been observed, which could inform its mechanism of action in migraine prevention. A study found a significant increase in urinary 5-HIAA/HVA ratio after pizotifen administration in volunteers, highlighting its effect on serotonin pathways (Elghozi, Laude, Duprat, & Mignot, 2004).

Prophylactic Efficacy in Migraine

Pizotifen has been extensively studied for its efficacy in migraine prophylaxis. Systematic reviews and meta-analyses have examined its effectiveness, showing it to be potentially superior to placebo in improving clinical symptoms of migraine (Fragoso et al., 2021).

Thermoregulation during Exercise

Research on the impact of pizotifen on thermoregulation during exercise in warm environments reveals its influence on body temperature and exercise performance, mediated possibly through 5-HT2C receptors (Strachan, Leiper, & Maughan, 2005).

Interaction with Other Medications

A study on the absorption of isonicotinylhydrazine (INH) in the presence of pizotifen suggests no significant interaction between these drugs, affirming the safety of their combined use in certain treatments (Ohnhaus & Nüesch, 2004).

Role in Treating Recurrent Abdominal Pain

Pizotifen has been evaluated for its effectiveness in treating recurrent abdominal pain in children, showing potential benefits when compared with other treatments (Weydert, Ball, & Davis, 2003).

Comparisons with Other Migraine Treatments

Comparative studies of pizotifen with other migraine prophylactic drugs, like amitriptyline and propranolol, provide insights into its relative efficacy and tolerability in migraine prevention (Israil et al., 2013).

Properties

CAS No.

24359-22-6

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine

InChI

InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GGYSHFFKUHGBIK-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pizotifen maleate

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